
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
概要
説明
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole is a chemical compound characterized by the presence of a triazole ring substituted with a phenyl group that has two trifluoromethyl groups at the 3 and 5 positions
作用機序
Target of Action
Compounds with a -cf3 group, such as this one, have been shown to exhibit improved drug potency toward the reverse transcriptase enzyme .
Mode of Action
This is achieved by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that the compound can activate csf for the asymmetric nucleophilic fluorination of sulfoniums .
Pharmacokinetics
It is known that the presence of a -cf3 group can improve the pharmacodynamics and pharmacokinetic properties of the resulting compounds .
Action Environment
It is known that the compound can activate csf for the asymmetric nucleophilic fluorination of sulfoniums in a natural deep-eutectic solvent (nades) containing reaction system under microaerobic condition .
生化学分析
Biochemical Properties
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as carbonyl reductase, which is involved in the reduction of carbonyl compounds to alcohols . The interaction between this compound and carbonyl reductase is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in the metabolic pathways that rely on carbonyl reductase activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in bacterial cells, this compound has demonstrated potent growth inhibitory effects, particularly against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The compound disrupts cellular processes by interfering with the synthesis of essential biomolecules, leading to cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes, thereby inhibiting their activity. For example, the binding of this compound to carbonyl reductase results in the inhibition of the enzyme’s catalytic function . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to environmental factors such as light and temperature can lead to gradual degradation, reducing its efficacy. Long-term studies in vitro and in vivo have indicated that this compound can cause sustained alterations in cellular processes, including persistent inhibition of enzyme activity and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired biochemical outcomes . At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its inhibitory activity but rather exacerbate toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as carbonyl reductase . This interaction affects the metabolic flux of carbonyl compounds, leading to changes in the levels of metabolites involved in these pathways. Additionally, the compound may influence other metabolic processes by modulating the activity of enzymes and cofactors that participate in various biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its inhibitory effects. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to traverse cellular membranes and reach intracellular targets.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound is known to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct the compound to these compartments, where it can interact with its molecular targets and exert its inhibitory effects. The localization of this compound within subcellular structures is essential for its role in modulating cellular processes and biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with sodium azide to form the corresponding azide, which then undergoes a cyclization reaction to form the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography to obtain high-purity products .
化学反応の分析
Types of Reactions
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like ethanol, methanol, or dichloromethane, and may require heating or cooling to achieve the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield triazole derivatives with additional functional groups, while reduction reactions may produce partially or fully reduced triazole compounds .
科学的研究の応用
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:
類似化合物との比較
Similar Compounds
3,5-bis(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various organic compounds and materials.
3,5-bis(trifluoromethyl)phenyl-substituted pyrazole: Known for its antimicrobial properties and potential as a drug candidate.
Uniqueness
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole is unique due to its combination of a triazole ring and trifluoromethyl-substituted phenyl group, which imparts distinct chemical and physical properties. These properties include high thermal stability, resistance to chemical degradation, and potential biological activity, making it a valuable compound for various applications .
特性
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6N3/c11-9(12,13)6-1-5(8-17-4-18-19-8)2-7(3-6)10(14,15)16/h1-4H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREVSIZDNGOZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



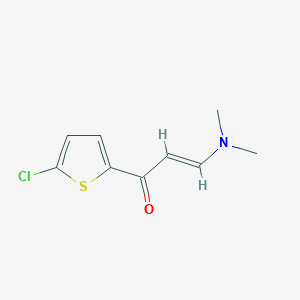
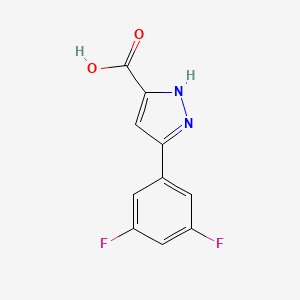
![2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile](/img/structure/B3033948.png)

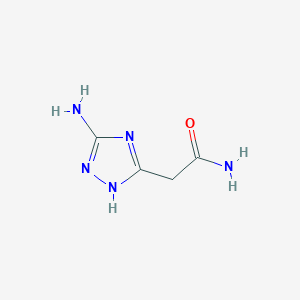
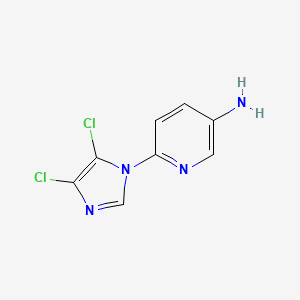
![1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]ethanone](/img/structure/B3033954.png)
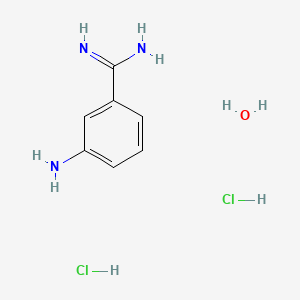
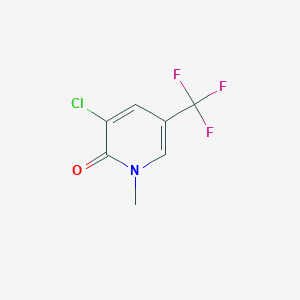
![4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3033958.png)
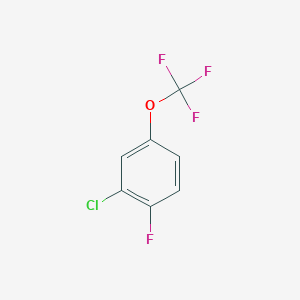
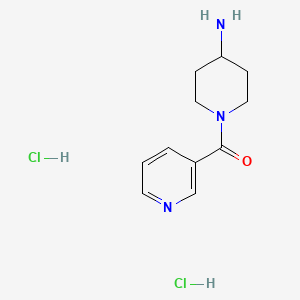
![4-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3033967.png)
